Phenylphosphonic Acid

Catalog No.
S566853
CAS No.
1571-33-1
M.F
C6H7O3P
M. Wt
158.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylphosphonic Acid

CAS Number

1571-33-1

Product Name

Phenylphosphonic Acid

IUPAC Name

phenylphosphonic acid

Molecular Formula

C6H7O3P

Molecular Weight

158.09 g/mol

InChI

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)

InChI Key

QLZHNIAADXEJJP-UHFFFAOYSA-N

SMILES

Array

Synonyms

benzenephosphonic acid, phenylphosphonate, phenylphosphonic acid, phenylphosphonic acid, aluminum salt, phenylphosphonic acid, calcium salt, phenylphosphonic acid, cerium (3+) salt (3:2), phenylphosphonic acid, copper salt, phenylphosphonic acid, dipotassium salt, phenylphosphonic acid, disodium salt, phenylphosphonic acid, dysposium (3+) salt, phenylphosphonic acid, dysposium (3+) salt (3:2), dihydrate, phenylphosphonic acid, erbium (3+) salt (3:2), phenylphosphonic acid, erbium (3+) salt (3:2), dihydrate, phenylphosphonic acid, europium (3+) salt (3:2), phenylphosphonic acid, gadolinium (3+) salt (3:2), phenylphosphonic acid, holmium (3+) salt (3:2), phenylphosphonic acid, lanthanum (3+) salt (3:2), phenylphosphonic acid, lutetium (3+) salt (3:2), phenylphosphonic acid, magnesium salt, phenylphosphonic acid, monocalcium salt, phenylphosphonic acid, monolead (2+) salt, phenylphosphonic acid, monomagnesium salt, phenylphosphonic acid, monosodium salt, phenylphosphonic acid, neodymium (3+) salt (3:2), phenylphosphonic acid, neodymium (3+) salt (3:2), monohydrate, phenylphosphonic acid, potassium salt, phenylphosphonic acid, praseodymium (3+) salt (3:2), phenylphosphonic acid, praseodymium (3+) salt (3:2), dihydrate, phenylphosphonic acid, samarium (3+) salt (3:2), phenylphosphonic acid, samarium (3+) salt (3:2), dihydrate, phenylphosphonic acid, sodium salt, phenylphosphonic acid, terbium (3+) salt (3:2), phenylphosphonic acid, thulium (3+) salt (3:2), phenylphosphonic acid, ytterbium (3+) salt (3:2), phenylphosphonic acid, yttrium (3+) salt (3:2), phenylphosphonic acid, zinc salt, phenylphosphonic acid, zirconium (1+) salt (2:1)

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)O

The exact mass of the compound Phenylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylphosphonic acid (PPA) is a highly stable, dibasic organophosphorus compound characterized by a rigid phenyl ring directly bonded to a fully oxidized phosphorus center (P(V)). This unique structure provides a distinct combination of organic solubility, high thermal stability, and strong chelating capability. In industrial and advanced laboratory settings, PPA is primarily procured as a reactive flame retardant intermediate, a robust surface-modifying agent for metal oxides (such as titanium and aluminum), and a versatile ligand for metal-organic frameworks (MOFs). Unlike purely inorganic phosphorus sources like phosphoric acid, the hydrophobic phenyl group enhances compatibility with polymer matrices and organic solvents, making PPA a critical precursor for high-performance coatings, corrosion inhibitors, and advanced composite materials [1].

Attempting to substitute phenylphosphonic acid with closely related analogs often results in process failures or degraded material performance. Replacing PPA with its inorganic counterpart, phosphoric acid, drastically reduces compatibility with organic polymer networks and leads to phase separation in solvent-borne systems. Substitution with phenylphosphinic acid—a monobasic analog with a reactive P-H bond—alters the coordination chemistry, preventing the formation of highly cross-linked 2D/3D coordination polymers and significantly lowering the thermal decomposition threshold of the resulting additives. Furthermore, using structurally similar phenyl phosphoric acid (an ester) for metal surface passivation yields localized, non-uniform protective layers that fail to provide the comprehensive corrosion resistance achieved by the direct C-P bond and dibasic anchoring of PPA [1].

Interfacial Coverage Uniformity in Anti-Corrosion Coatings

In solvent-borne paint formulations, the choice of in-situ phosphatizing reagent (ISPR) dictates the integrity of the protective layer. Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) demonstrate that phenylphosphonic acid achieves nearly 100% uniform metal phosphate coverage on cold-rolled steel. In contrast, the structurally similar phenyl phosphoric acid fails to provide continuous coverage, resulting in localized, patchy metal phosphate growth that significantly degrades overall corrosion resistance[1].

Evidence DimensionMetal phosphate layer coverage on steel substrate
Target Compound DataPhenylphosphonic Acid: ~100% uniform interfacial coverage
Comparator Or BaselinePhenyl phosphoric acid: Localized, non-uniform coverage
Quantified DifferencePPA provides near-total continuous passivation, whereas the ester analog leaves exposed vulnerabilities.
ConditionsIn-situ phosphatizing reagent in solvent-borne polymer paint systems

Procurement of PPA over its ester analog is critical for paint formulators requiring defect-free, continuous anti-corrosion barriers without hindering polymer cross-linking.

Thermal Stability Enhancement in Flame Retardant Hybrids

For high-temperature polymer applications such as semi-aromatic polyamides, the thermal stability of the flame retardant additive is a strict procurement filter. Thermogravimetric analysis (TGA) of organophosphorus-modified boehmite hybrids reveals that derivatives based on phenylphosphonic acid exhibit an initial decomposition temperature (T5%) of 410 °C. This is approximately 50 °C higher than equivalent hybrids synthesized using phenylphosphinic acid, which begin decomposing at much lower temperatures due to the less stable P-H and P(III) linkages [1].

Evidence DimensionInitial thermal decomposition temperature (T5% weight loss)
Target Compound DataPhenylphosphonic acid-modified hybrid: 410 °C
Comparator Or BaselinePhenylphosphinic acid-modified hybrid: ~360 °C
Quantified Difference50 °C higher thermal onset stability for the PPA derivative.
ConditionsTGA under nitrogen atmosphere for aluminum-based organophosphorus hybrids

The 50 °C thermal advantage ensures the additive survives the aggressive melt-extrusion temperatures of engineering plastics without premature degradation.

Hydrolytic Stability of Self-Assembled Monolayers on Metal Oxides

When modifying transition metal oxides (such as TiO2, ZrO2, and Al2O3), the anchoring group dictates the long-term durability of the coating in aqueous environments. Phenylphosphonic acid forms highly robust, often bidentate or tridentate metal-O-P bonds that resist hydrolysis. Comparative surface engineering studies indicate that phosphonic acids achieve significantly higher grafting densities and superior hydrolytic stability on titania and zirconia compared to traditional organosilanes (which suffer from M-O-Si bond hydrolysis) or carboxylic acids[1].

Evidence DimensionBond robustness and grafting density on non-silica metal oxides
Target Compound DataPhenylphosphonic acid: High grafting density, highly stable metal-O-P bonds
Comparator Or BaselineOrganosilanes / Carboxylic acids: Lower grafting density, susceptible to M-O-Si or M-O-C hydrolysis
Quantified DifferencePPA enables stable monolayer retention in aqueous conditions where silanes and carboxylates rapidly degrade.
ConditionsAqueous or high-humidity exposure of modified TiO2/ZrO2 surfaces

Essential for manufacturing durable medical implants, biosensors, and organic electronics that must operate reliably in moisture-rich environments.

Coordination Dimensionality in Metal-Organic Frameworks

The dibasic nature of phenylphosphonic acid (containing two replaceable protons) makes it a superior ligand for constructing extended multi-dimensional materials compared to monobasic alternatives. While phenylphosphinic acid typically forms low-dimensionality chelates or simple salts due to its single acidic OH group, PPA readily cross-links metal centers to form robust 2D layered structures and complex 3D metal-organic frameworks (MOFs), such as rigid 12-membered macrocycles [1].

Evidence DimensionCoordination network dimensionality
Target Compound DataPhenylphosphonic acid (dibasic): Forms 2D layers and highly cross-linked 3D MOFs
Comparator Or BaselinePhenylphosphinic acid (monobasic): Restricted to simple chelates or 1D chains
Quantified DifferencePPA provides double the coordination valency per phosphorus center, enabling extended framework topologies.
ConditionsSolvothermal synthesis of metal phosphonate coordination polymers

Buyers synthesizing advanced porous materials or rigid coordination polymers must select the dibasic PPA to achieve the required structural cross-linking.

In-Situ Phosphatizing for High-Performance Industrial Paints

PPA is the optimal reagent for solvent-borne anti-corrosion coatings applied to cold-rolled steel. Its ability to form a uniform, 100% coverage metal phosphate layer without disrupting the polymer curing process makes it superior to phenyl phosphoric acid and inorganic phosphoric acid in automotive and marine primer formulations [1].

Reactive Flame Retardants for Engineering Plastics

Because PPA-derived additives exhibit thermal stability exceeding 400 °C, PPA is the preferred precursor for flame retardants used in semi-aromatic polyamides and epoxy resins. It survives high-shear, high-temperature melt extrusion where phenylphosphinic acid derivatives would prematurely decompose [2].

Durable Surface Modification of Titanium and Aluminum Implants

PPA is used to functionalize the surfaces of titanium alloys and aluminum substrates. The hydrolytically stable metal-O-P bonds ensure that the hydrophobic or biocompatible organic layer remains intact under physiological conditions or high-humidity environments, outperforming traditional silane coupling agents [3].

Ligand Precursor for Robust Metal-Phosphonate MOFs

In materials science, PPA is procured to synthesize multi-dimensional metal-organic frameworks and coordination polymers. Its dibasic structure allows it to bridge multiple metal centers, creating rigid, thermally stable porous networks used in catalysis and gas separation, which cannot be achieved with monobasic phosphinic acids [4].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

158.01328108 Da

Monoisotopic Mass

158.01328108 Da

Heavy Atom Count

10

LogP

0.54 (LogP)

Melting Point

164.5 °C

UNII

BYD76T2868

Related CAS

24391-19-3 (mono-calcium salt)

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
H302 (92.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (75.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (24.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (31.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1571-33-1

Wikipedia

Phenylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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